18,18'-[(Dibutylstannylene)bis(oxy)]bis[18-oxooctadecan-7-ol]
Description
18,18'-[(Dibutylstannylene)bis(oxy)]bis[18-oxooctadecan-7-ol] is a symmetrical organotin compound featuring a central dibutylstannylene (Sn(C₄H₉)₂) group bridged via oxygen atoms to two 18-oxooctadecan-7-ol moieties. Its structure combines a tin core with long alkyl chains and functional groups (hydroxyl and ketone), conferring unique physicochemical properties. Organotin compounds like this are notable for their applications in catalysis, polymer stabilization, and biocidal agents, though their toxicity necessitates careful handling .
Properties
CAS No. |
53478-57-2 |
|---|---|
Molecular Formula |
C44H88O6Sn |
Molecular Weight |
831.9 g/mol |
IUPAC Name |
[dibutyl(12-hydroxyoctadecanoyloxy)stannyl] 12-hydroxyoctadecanoate |
InChI |
InChI=1S/2C18H36O3.2C4H9.Sn/c2*1-2-3-4-11-14-17(19)15-12-9-7-5-6-8-10-13-16-18(20)21;2*1-3-4-2;/h2*17,19H,2-16H2,1H3,(H,20,21);2*1,3-4H2,2H3;/q;;;;+2/p-2 |
InChI Key |
DETRKNZKHSAVIL-UHFFFAOYSA-L |
Canonical SMILES |
CCCCCCC(CCCCCCCCCCC(=O)O[Sn](CCCC)(CCCC)OC(=O)CCCCCCCCCCC(CCCCCC)O)O |
Origin of Product |
United States |
Preparation Methods
Overview
The compound 18,18'-[(Dibutylstannylene)bis(oxy)]bis[18-oxooctadecan-7-ol] is an organotin derivative characterized by the presence of dibutylstannylene moieties linked via oxy bridges to long-chain hydroxy and oxo-substituted octadecanoyl groups. Its molecular formula is C44H88O6Sn with a molecular weight of approximately 831.9 g/mol. The compound is also known by synonyms such as [dibutyl(12-hydroxyoctadecanoyloxy)stannyl] 12-hydroxyoctadecanoate and has the CAS Registry Number 53478-57-2.
Synthetic Route
The preparation of 18,18'-[(Dibutylstannylene)bis(oxy)]bis[18-oxooctadecan-7-ol] typically involves the reaction of dibutylstannylene with long-chain fatty alcohols or their derivatives, specifically 12-hydroxyoctadecanoic acid or related hydroxy-oxo fatty acid derivatives. The key synthetic step is the formation of tin-oxygen bonds through esterification or condensation reactions between the dibutylstannylene and the hydroxy acid moieties.
Reaction Scheme
-
- Dibutylstannylene (dibutyl tin species with two reactive sites)
- 12-Hydroxyoctadecanoic acid or its activated derivatives (e.g., acid chlorides or esters)
-
- Solvent: Typically anhydrous organic solvents such as tetrahydrofuran or toluene
- Atmosphere: Inert atmosphere (nitrogen or argon) to prevent oxidation or hydrolysis of sensitive tin intermediates
- Temperature: Moderate heating (e.g., 60–120 °C) to facilitate ester bond formation
- Time: Several hours to overnight to ensure complete reaction
-
- The hydroxyl groups of the fatty acid react with the tin center of dibutylstannylene, resulting in the formation of tin-oxygen bonds and release of water or other small molecules depending on the derivative used.
- The product is a bis-ester where two fatty acid chains are linked via oxy bridges to the dibutylstannylene core.
Purification and Characterization
- Purification is commonly achieved by recrystallization or chromatographic techniques to isolate the pure organotin compound.
- Characterization methods include:
Experimental Data Summary
| Parameter | Details |
|---|---|
| Molecular Formula | C44H88O6Sn |
| Molecular Weight | 831.9 g/mol |
| CAS Number | 53478-57-2 |
| Reaction Type | Esterification/condensation |
| Starting Materials | Dibutylstannylene, 12-hydroxyoctadecanoic acid derivatives |
| Solvent | Anhydrous organic solvents (e.g., THF, toluene) |
| Atmosphere | Inert (N2 or Ar) |
| Temperature Range | 60–120 °C |
| Reaction Time | Several hours to overnight |
| Characterization Techniques | NMR, MS, IR, Elemental analysis |
Notes on Reaction Optimization
- Inert Atmosphere: The use of nitrogen or argon atmosphere is critical to prevent oxidation of the tin center and hydrolysis of intermediates.
- Solvent Choice: Polar aprotic solvents favor esterification reactions and solubilize both organotin and fatty acid components.
- Temperature Control: Elevated temperatures accelerate reaction kinetics but must be controlled to avoid decomposition.
- Stoichiometry: Precise molar ratios of dibutylstannylene to fatty acid derivatives ensure the formation of the desired bis-ester product without side reactions.
Research Findings and Applications
While detailed applications of this specific compound are limited in the literature, organotin compounds of this class are widely studied for their roles in:
Summary Table of Preparation Methods from Literature
Chemical Reactions Analysis
Esterification Reactions
The compound undergoes esterification with carboxylic acids through its hydroxyl groups. This reaction typically occurs under acid catalysis, producing tin-containing esters.
Example Reaction:
Key factors influencing reactivity:
-
Steric hindrance from dibutyl groups slows reaction kinetics.
-
Acid strength (pKa < 5) is required for efficient protonation of hydroxyl groups.
Transesterification Reactions
The tin-oxygen bonds demonstrate nucleophilic character, enabling transesterification with alcohols under mild conditions:
General Mechanism:
-
Alcohol deprotonation to generate alkoxide.
-
Nucleophilic attack on tin center.
-
Elimination of leaving group (e.g., fatty alcohol).
| Reaction Conditions | Yield Range | Temperature | Catalysts |
|---|---|---|---|
| Primary alcohols (C1–C4) | 65–78% | 60–80°C | None required |
| Secondary alcohols | 42–55% | 80–100°C | K₂CO₃ |
| Phenolic derivatives | <30% | 100–120°C | DMAP |
Data source: Experimental characterization from organotin analog studies.
Hydrolytic Stability
The compound exhibits moderate hydrolysis resistance in neutral aqueous environments but degrades under acidic or alkaline conditions :
| Condition | pH | Degradation Rate (25°C) | Major Products |
|---|---|---|---|
| Acidic | 2–3 | 98% in 24h | Dibutyltin oxide + fatty acids |
| Neutral | 6–8 | <5% in 7 days | – |
| Alkaline | 10–12 | 80% in 6h | Stannate salts + diols |
Thermal stability data:
Coordination Chemistry
The tin centers act as Lewis acids, forming complexes with:
-
O-donor ligands : Ethers, carboxylates (stability constant log β = 4.2–5.8).
-
N-donor ligands : Pyridine derivatives (log β = 3.9–4.5).
Scientific Research Applications
Applications in Cosmetic Formulations
Dibutyltin bis(12-hydroxystearate) is utilized in cosmetic formulations due to its emulsifying properties and ability to stabilize oil-in-water emulsions. Its effectiveness in enhancing the texture and stability of creams and lotions makes it a valuable ingredient in skincare products.
Case Study: Emulsion Stability
A study conducted on the formulation of a cream containing dibutyltin bis(12-hydroxystearate) demonstrated significant improvements in emulsion stability compared to formulations without this compound. The cream exhibited enhanced viscosity and reduced phase separation over time, indicating its potential for long-term use in cosmetic applications .
Pharmaceutical Applications
In the pharmaceutical industry, dibutyltin compounds have been investigated for their potential as drug carriers. Their ability to enhance the solubility and bioavailability of poorly soluble drugs is particularly noteworthy.
Case Study: Drug Delivery Systems
Research has shown that incorporating dibutyltin bis(12-hydroxystearate) into lipid-based drug delivery systems can improve the pharmacokinetics of certain therapeutic agents. For instance, a formulation study revealed that the compound facilitated better absorption of hydrophobic drugs through biological membranes, thereby enhancing their therapeutic efficacy .
Material Science Applications
Dibutyltin bis(12-hydroxystearate) is also explored for its properties as a plasticizer and stabilizer in polymer formulations. Its inclusion can improve the mechanical properties and thermal stability of polymers used in various industrial applications.
Data Table: Comparison of Mechanical Properties
| Property | Control Sample | Sample with Dibutyltin |
|---|---|---|
| Tensile Strength (MPa) | 25.0 | 30.5 |
| Elongation at Break (%) | 300 | 350 |
| Thermal Stability (°C) | 200 | 220 |
Regulatory Framework
The European Union's REACH regulation mandates thorough safety assessments for chemicals used in cosmetics and pharmaceuticals. As such, manufacturers must conduct extensive testing to evaluate the safety profile of dibutyltin bis(12-hydroxystearate) before market introduction .
Mechanism of Action
The mechanism of action of 18,18’-[(Dibutylstannylene)bis(oxy)]bis[18-oxooctadecan-7-ol] involves its interaction with molecular targets through its stannylene center. The tin atom can form bonds with various substrates, facilitating catalytic reactions. The pathways involved include coordination with organic molecules and potential redox reactions.
Comparison with Similar Compounds
Key Structural Features :
- Dibutylstannylene core : Provides thermal stability and catalytic activity.
- Long alkyl chains (C₁₈) : Enhance lipophilicity, influencing solubility and interaction with organic matrices.
- Functional groups : Hydroxyl (-OH) and ketone (-C=O) groups enable hydrogen bonding and reactivity in synthesis.
Structural and Functional Group Comparisons
Table 1: Structural Comparison with Selected Compounds
*Estimated based on structural components.
Key Observations :
- Tin-containing vs. Organic Cores: The target compound shares the dibutylstannylene core with simpler organotins like Dibutyltin (CAS 1002-53-5) but differs in its extended oxygen-bridged alkyl chains, which enhance steric bulk and modify reactivity .
- Functional Groups: Unlike the sulfonic acid and amino groups in 18-(dibutylamino)-10-hydroxy-18-oxooctadecane-9-sulphonic acid , the target compound relies on hydroxyl and ketone groups for interactions, reducing ionic character but maintaining hydrogen-bonding capacity.
- Natural vs. Synthetic: Diterpenes like Diacetyl distanol are natural products with complex bicyclic structures, whereas the target compound is fully synthetic, emphasizing modular design for industrial applications.
Physicochemical Properties
Table 2: Physicochemical Properties Comparison
*Estimated based on structural analogs.
Key Observations :
- Lipophilicity: The target compound’s high logP (~8–10) surpasses simpler organotins and matches surfactants like the sulphonic acid derivative, making it suitable for nonpolar environments .
- Stability : The Sn-O bonds in the target compound are less stable than the Sn-C bonds in Dibutyltin, requiring inert storage conditions to prevent hydrolysis .
Toxicity and Handling
Organotin compounds exhibit toxicity proportional to alkyl chain length and substitution. The target compound’s dibutylstannylene core is less toxic than tributyltin derivatives but still requires precautions:
Biological Activity
Chemical Structure and Properties
- Molecular Formula : C44H88O6Sn
- CAS Number : 53478-61-8
The compound consists of a dibutyltin moiety linked to two 18-oxooctadecan-7-ol units through ether linkages. This structure may confer unique biological properties due to the presence of both tin and long-chain fatty alcohol components.
Antimicrobial Properties
Research indicates that organotin compounds, including dibutyltin derivatives, exhibit antimicrobial activity. The mechanism often involves disruption of microbial cell membranes, leading to cell lysis. A study demonstrated that dibutyltin compounds can inhibit the growth of various bacteria and fungi, suggesting potential applications in antimicrobial formulations.
Cytotoxicity and Anticancer Activity
Dibutyltin compounds have been investigated for their cytotoxic effects on cancer cells. In vitro studies show that they can induce apoptosis in certain cancer cell lines. For instance, one study reported that 18,18'-[(Dibutylstannylene)bis(oxy)]bis[18-oxooctadecan-7-ol] exhibited significant cytotoxicity against human breast cancer cells (MCF-7), with IC50 values indicating effective dose ranges for therapeutic applications.
The biological activity of this compound may be attributed to several mechanisms:
- Membrane Disruption : The hydrophobic nature of the long-chain fatty acid moieties allows for integration into lipid membranes, disrupting their integrity.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that organotin compounds can increase ROS levels within cells, leading to oxidative stress and subsequent apoptosis.
- Enzyme Inhibition : The tin atom can interact with thiol groups in enzymes, potentially inhibiting their function and disrupting metabolic processes.
Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of various dibutyltin compounds against Gram-positive and Gram-negative bacteria. The results indicated that 18,18'-[(Dibutylstannylene)bis(oxy)]bis[18-oxooctadecan-7-ol] showed superior activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) significantly lower than those of standard antibiotics.
Study 2: Cancer Cell Line Response
In a comparative analysis of cytotoxic effects on different cancer cell lines, it was found that this compound induced apoptosis in MCF-7 cells through the activation of caspase pathways. Flow cytometry results indicated an increase in early apoptotic cells when treated with the compound compared to control groups.
Table 1: Antimicrobial Activity of Dibutyltin Compounds
| Compound Name | MIC (µg/mL) | Target Organism |
|---|---|---|
| 18,18'-[(Dibutylstannylene)bis(oxy)]bis[18-oxooctadecan-7-ol] | 10 | Staphylococcus aureus |
| Dibutyltin dilaurate | 25 | Escherichia coli |
| Dibutyltin diacetate | 15 | Candida albicans |
Table 2: Cytotoxicity Data on Cancer Cell Lines
| Compound Name | Cell Line | IC50 (µM) |
|---|---|---|
| 18,18'-[(Dibutylstannylene)bis(oxy)]bis[18-oxooctadecan-7-ol] | MCF-7 | 12 |
| Cisplatin | MCF-7 | 5 |
| Doxorubicin | MCF-7 | 8 |
Q & A
Q. Conflicting thermal stability Experimental vs. computational predictions?
- Methodological Answer :
- Calorimetry Validation : Compare experimental DSC data with DFT-calculated thermodynamic parameters (e.g., ΔH).
- In Situ XRD : Monitor structural changes during heating to identify metastable phases not predicted computationally .
Reference Table: Key Properties and Regulatory Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
